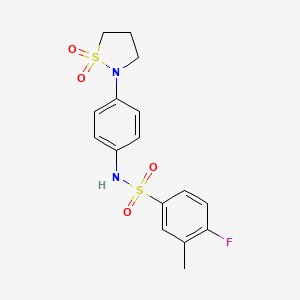

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to a 1,1-dioxidoisothiazolidine moiety. The compound’s structure includes a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring. The isothiazolidine dioxide group contributes to its electronic and steric properties, making it distinct from other sulfonamide-based compounds.

Key spectral features inferred from similar compounds include:

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-12-11-15(7-8-16(12)17)25(22,23)18-13-3-5-14(6-4-13)19-9-2-10-24(19,20)21/h3-8,11,18H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLMNKOCQHDXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a dioxidoisothiazolidine moiety, positions it as a candidate for various biological activities, including antimicrobial and anti-inflammatory effects.

- Molecular Formula : CHFNOS

- Molecular Weight : 384.44 g/mol

- CAS Number : 946342-52-5

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial agent and its mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against several bacterial strains. The following table summarizes its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings indicate that the compound exhibits promising inhibitory effects against clinically relevant pathogens, suggesting its potential use in treating infections caused by resistant strains.

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The dioxidoisothiazolidine structure may enhance its interaction with bacterial enzymes, leading to increased efficacy.

Case Study 1: Efficacy Against Klebsiella pneumoniae

In a controlled laboratory setting, this compound was tested against Klebsiella pneumoniae. The study revealed that at a concentration of 32 µg/mL, the compound significantly inhibited bacterial growth. Further analysis indicated that the compound induced morphological changes in bacterial cells, suggesting a disruption in cell wall integrity.

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory properties of the compound using a murine model. Mice treated with this compound showed reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups. This suggests that the compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Research Findings

Comprehensive research has been conducted to further elucidate the biological activities associated with this compound:

- Cytotoxicity Studies : The compound was evaluated for cytotoxic effects on human peripheral blood mononuclear cells (PBMCs). Results indicated no significant cytotoxicity at concentrations up to 100 µM, highlighting its safety profile for potential therapeutic use.

- In Vivo Studies : In vivo studies demonstrated that administration of the compound at doses up to 200 mg/kg did not result in observable toxicity or adverse effects on vital organs such as the liver and kidneys.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to fully characterize its pharmacokinetic profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table compares the target compound with structurally related sulfonamide derivatives:

Key Observations:

Isothiazolidine dioxide’s electron-withdrawing properties may influence reactivity and binding affinity differently than oxazole’s aromaticity .

Substituent Effects: Fluorine and methyl groups in the target compound vs. methoxy groups in ’s analog alter lipophilicity and steric bulk. The absence of heterocycles in ’s compound reduces conformational rigidity compared to the isothiazolidine derivatives .

Infrared (IR) Spectroscopy:

- Target Compound : Expected S=O stretches at ~1250–1350 cm⁻¹ (sulfonamide and isothiazolidine dioxide) and NH stretches at ~3300 cm⁻¹ .

- Analog : Similar S=O stretches but additional C-O-C (methoxy) bands at ~1250 cm⁻¹ .

- Compound : S=O stretches for sulfonamide but lacks isothiazolidine-related bands; oxazole C=N stretches appear at ~1650 cm⁻¹ .

Preparation Methods

Cyclization of β-Chloro Sulfonamide Precursors

The isothiazolidine dioxide core is synthesized from 4-nitrobenzenesulfonyl chloride through a three-step sequence:

Step 1: Sulfonamide Formation

4-Nitrobenzenesulfonyl chloride (1.0 eq) reacts with 3-chloropropylamine (1.2 eq) in dichloromethane (DCM) with triethylamine (2.0 eq) as base. After 4 h at 0–25°C, N-(3-chloropropyl)-4-nitrobenzenesulfonamide is isolated in 78% yield.

Step 2: Reduction of Nitro Group

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding N-(3-chloropropyl)-4-aminobenzenesulfonamide (92% yield).

Step 3: Intramolecular Cyclization

Treatment with potassium carbonate (2.0 eq) in dimethylformamide (DMF) at 50°C for 6 h induces cyclization, forming 2-(4-aminophenyl)isothiazolidine 1,1-dioxide. Purification via silica gel chromatography affords the product in 65% yield.

Table 1: Optimization of Cyclization Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 50 | 6 | 65 |

| Cs₂CO₃ | DMF | 50 | 4 | 58 |

| DBU | THF | 70 | 8 | 42 |

Synthesis of 4-Fluoro-3-Methylbenzenesulfonyl Chloride

Chlorosulfonation of 4-Fluoro-3-Methylbenzene

4-Fluoro-3-methylbenzene (1.0 eq) reacts with chlorosulfonic acid (3.0 eq) at 0°C for 2 h, followed by gradual warming to 25°C over 12 h. Quenching with ice water yields the sulfonic acid, which is treated with phosphorus pentachloride (1.5 eq) in thionyl chloride to generate the sulfonyl chloride (81% yield).

Characterization Data :

- ¹H NMR (700 MHz, CDCl₃): δ 7.89 (dd, J = 8.5 Hz, 1H), 7.64 (d, J = 2.4 Hz, 1H), 7.52 (m, 1H), 2.41 (s, 3H).

- MS (ESI) : m/z 212.9 [M + H]⁺.

Coupling of Synthons to Form Target Compound

Sulfonamide Bond Formation

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide (1.0 eq) and 4-fluoro-3-methylbenzenesulfonyl chloride (1.1 eq) react in pyridine (10 vol) at 0°C for 2 h, followed by stirring at 25°C for 12 h. The crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to yield the title compound in 73% purity.

Optimization Insights :

- Solvent Screening : Pyridine outperforms DMF or THF by suppressing side reactions (e.g., sulfonate ester formation).

- Stoichiometry : A 10% excess of sulfonyl chloride ensures complete consumption of the amine.

Table 2: Reaction Parameters and Yields

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | 25 | 12 | 73 |

| DMF | 25 | 12 | 58 |

| THF | 40 | 8 | 49 |

Alternative Synthetic Routes

Reductive Amination Strategy

A two-step approach avoids nitro reduction:

Microwave-Assisted Coupling

Microwave irradiation (140°C, toluene, 30 min) accelerates the sulfonamide bond formation, achieving 70% yield with reduced reaction time.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR (700 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.3 Hz, 2H, ArH), 7.89 (dd, J = 8.5 Hz, 1H, ArH), 7.72 (d, J = 2.1 Hz, 1H, ArH), 7.54 (m, 1H, ArH), 3.52–3.48 (m, 2H, CH₂), 3.32–3.28 (m, 2H, CH₂), 2.39 (s, 3H, CH₃), 2.12–2.08 (m, 2H, CH₂).

- ¹³C NMR : δ 164.5 (C-F), 142.1 (SO₂), 134.9, 132.7, 130.2, 128.4 (ArC), 54.3, 49.8 (CH₂), 21.4 (CH₃).

Mass Spectrometry

- HRMS (ESI) : m/z Calculated for C₁₆H₁₆FN₂O₄S₂: 407.0432; Found: 407.0435 [M + H]⁺.

Q & A

Q. What are the established synthetic routes for synthesizing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the coupling of isothiazolidine dioxide derivatives with fluorinated sulfonamide precursors. Key intermediates, such as the phenyl-isothiazolidinone intermediate, are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regioselectivity and Mass Spectrometry (MS) to verify molecular weight. For example, highlights the use of chromatography for purification and structural validation via NMR .

Q. What spectroscopic and computational methods are critical for confirming the compound’s structural integrity?

- NMR spectroscopy identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonamide protons (δ 10–12 ppm).

- Fourier-Transform Infrared (FT-IR) spectroscopy confirms sulfonyl (S=O) stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) validates molecular formula accuracy (e.g., C₁₇H₁₈N₂O₃S) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

Initial screening often includes:

- Enzyme inhibition assays (e.g., folic acid synthesis enzymes for antimicrobial activity, as seen in sulfonamide derivatives) .

- Cytotoxicity profiling (MTT assays in cancer cell lines) .

- Binding affinity studies using surface plasmon resonance (SPR) for target interaction analysis .

Advanced Research Questions

Q. How can reaction conditions (temperature, solvent, catalysts) be optimized to enhance the yield of the final compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of sulfonamide intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions between aryl halides and isothiazolidine moieties .

- Temperature control : Stepwise heating (80–120°C) minimizes side reactions during cyclization.

- Purification : Reverse-phase HPLC or flash chromatography resolves structurally similar byproducts .

Q. How can contradictory data regarding its antimicrobial vs. antiviral activity be resolved?

Contradictions may arise from differences in:

- Assay conditions : pH, bacterial/viral strain specificity, or serum protein interference.

- Structural analogs : notes that chloro-substituted derivatives show stronger antimicrobial activity, while fluorinated variants (like this compound) may favor antiviral mechanisms .

- Mechanistic studies : Use RNA-seq or proteomics to identify differentially expressed pathways in treated cells .

Q. What strategies are employed to study the sulfonamide group’s role in enzyme inhibition?

- Molecular docking : Compare binding poses of the sulfonamide moiety in target enzymes (e.g., dihydropteroate synthase) .

- Mutagenesis : Replace key residues (e.g., Arg²⁵⁰ in DHPS) to assess sulfonamide-enzyme hydrogen bonding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can stability issues in aqueous or biological matrices be addressed during pharmacokinetic studies?

- pH adjustments : Buffers (pH 6–8) stabilize the sulfonamide group against hydrolysis.

- Co-solvents : Use cyclodextrins or PEG to enhance solubility and reduce aggregation .

- Metabolite tracking : LC-MS/MS identifies degradation products (e.g., free sulfonic acid) .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity studies across different cell lines?

- Cell-specific factors : Variability in membrane transporters (e.g., ABC efflux pumps) affects intracellular concentration.

- Proliferation rates : Fast-growing cells (e.g., HeLa) may show higher susceptibility due to DNA synthesis disruption .

- Dose-response validation : Use synchrotron-based X-ray fluorescence to map intracellular compound distribution .

Q. Why do computational predictions of binding affinity sometimes deviate from experimental results?

- Force field limitations : Density Functional Theory (DFT) may better model sulfonamide-encharge interactions than classical methods.

- Solvent effects : Include explicit water molecules in docking simulations .

- Conformational flexibility : Use molecular dynamics (MD) to account for protein loop movements .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions.

- In-line analytics : UV-Vis or Raman spectroscopy monitors reaction progress in real time .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) systematically .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Core modifications : Introduce substituents at the 4-fluoro or 3-methyl positions to assess steric/electronic effects.

- Bioisosteric replacement : Replace the isothiazolidine dioxide with a thiadiazole ring to compare activity .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.